[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
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Overview
Description
9-Fluoro-11-beta,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate is a synthetic adrenocortical steroid with potent mineralocorticoid properties and high glucocorticoid activity . This compound is a steroid ester that is pregn-4-en-21-yl acetate substituted by a fluoro group at position 9, hydroxy groups at positions 11 and 17, and oxo groups at positions 3 and 20 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-fluoro-11-beta,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate involves several steps starting from 11-alpha,17-alpha,21-trihydroxypregn-4-ene-3,20-dione (hydrocortisone). The key steps include:
Acetylation: of the 21-hydroxy group.
Sulfonylation: of the 11-hydroxy group followed by elimination to form a 9(11)-double bond.
Fluorination: at the 9-position.
Hydrolysis: to remove the 3-acetyl group.
Reformation: of the 3-keto group and 4-double bond.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar steps as described above, with optimization for yield and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
9-Fluoro-11-beta,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to ketones.
Reduction: Reduction of ketones to hydroxy groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can lead to the formation of ketones, while reduction can convert ketones back to hydroxy groups .
Scientific Research Applications
9-Fluoro-11-beta,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 9-fluoro-11-beta,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate involves its interaction with mineralocorticoid receptors in the distal tubules of the kidney. This interaction enhances the reabsorption of sodium ions from the tubular fluid into the plasma, leading to increased urinary excretion of potassium and hydrogen ions . The compound also exerts glucocorticoid effects by modulating the synthesis of specific proteins involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Hydrocortisone: 11-beta,17,21-trihydroxypregn-4-ene-3,20-dione.
Prednisolone: 11-beta,17,21-trihydroxypregna-1,4-diene-3,20-dione.
Dexamethasone: 9-fluoro-11-beta,17,21-trihydroxy-16-alpha-methylpregna-1,4-diene-3,20-dione.
Uniqueness
9-Fluoro-11-beta,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate is unique due to its potent mineralocorticoid activity, which is significantly higher than that of hydrocortisone and prednisolone . Its fluorination at the 9-position enhances its stability and bioavailability, making it a valuable compound in both research and clinical settings .
Properties
Molecular Formula |
C23H31FO6 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H31FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h10,16-18,27,29H,4-9,11-12H2,1-3H3/t16?,17?,18?,20-,21-,22-,23-/m0/s1 |
InChI Key |
SYWHXTATXSMDSB-HHZWQIATSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CCC2[C@@]1(CC([C@]3(C2CCC4=CC(=O)CC[C@@]43C)F)O)C)O |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O |
Origin of Product |
United States |
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